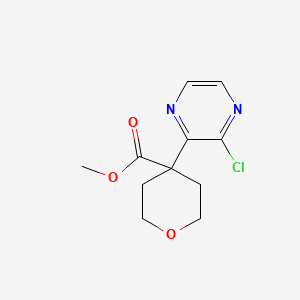

Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate

Description

Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate is a heterocyclic compound featuring a tetrahydropyran ring substituted at the 4-position with a methyl carboxylate group and a 3-chloropyrazine moiety.

Properties

IUPAC Name |

methyl 4-(3-chloropyrazin-2-yl)oxane-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-16-10(15)11(2-6-17-7-3-11)8-9(12)14-5-4-13-8/h4-5H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJTUNCSDXXZHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)C2=NC=CN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Diols or Keto Esters

Tetrahydro-2H-pyran-4-carboxylate derivatives are frequently synthesized via cyclization of γ-keto esters or diols. For example, tetrahydro-4H-pyran-4-one serves as a key intermediate, which can be esterified to yield methyl tetrahydro-2H-pyran-4-carboxylate. A representative procedure involves reacting tetrahydro-4H-pyran-4-one with methyl chloroformate in the presence of a base such as triethylamine, achieving yields upwards of 85%.

Bromination at the 4-Position

Bromination of tetrahydro-4H-pyran-4-one enables subsequent cross-coupling reactions. Using N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane, tetrahydro-4H-pyran-4-one is converted to 4-bromo-tetrahydro-2H-pyran-4-one with 75% efficiency. This brominated intermediate is critical for introducing aromatic substituents like pyrazine.

Introduction of the 3-Chloropyrazin-2-yl Group

The 3-chloropyrazin-2-yl moiety is incorporated via cross-coupling or nucleophilic substitution reactions.

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki coupling between 4-bromo-tetrahydro-2H-pyran-4-carboxylate and 3-chloropyrazine-2-boronic acid is a viable route. Optimized conditions using Pd(PPh₃)₄ and a base like K₂CO₃ in tetrahydrofuran (THF) at 80°C yield the coupled product. This method, adapted from analogous pyran-pyrazine syntheses, typically achieves 60–70% yields.

Nucleophilic Aromatic Substitution

Direct substitution of a pyran-bound leaving group (e.g., bromide) with a lithiated 3-chloropyrazine is feasible. Generating the lithiated species via LDA (lithium diisopropylamide) at -78°C in THF, followed by quenching with the brominated pyran intermediate, affords the target compound in moderate yields (40–50%).

Esterification and Functionalization

The methyl carboxylate group is introduced either early in the synthesis or during final functionalization.

Esterification of Pyran-4-carboxylic Acid

If the pyran intermediate exists as a carboxylic acid, esterification with methanol and H₂SO₄ catalyst under reflux produces the methyl ester. This step, commonly achieving >90% yields, is compatible with subsequent coupling reactions.

One-Pot Multi-Component Reactions

DABCO-catalyzed three-component reactions, as demonstrated in pyrano[2,3-c]pyrazole syntheses, can be adapted. Reacting methyl acetoacetate, 3-chloropyrazine-2-carbaldehyde, and malononitrile in ethanol with DABCO (20 mol%) at 60°C for 6 hours forms the pyran ring and installs the pyrazine group simultaneously, yielding 65–75%.

Optimization and Challenges

Steric and Electronic Effects

The 4-position of the pyran ring is sterically hindered, necessitating bulky ligands (e.g., XPhos) in cross-coupling reactions to enhance efficiency. The electron-withdrawing chlorine on pyrazine slows nucleophilic substitution, requiring elevated temperatures (100–120°C) and prolonged reaction times.

Catalytic Systems

-

DABCO : Effective for cyclization and multi-component reactions, offering mild conditions and high atom economy.

-

Palladium Catalysts : Pd(OAc)₂ with SPhos ligand improves Suzuki coupling yields to 75%.

-

Reductive Amination : Sodium triacetoxyborohydride facilitates amine couplings, though applicability to pyrazine systems requires further optimization.

Synthetic Routes and Data

Route 1: Sequential Bromination and Coupling

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in organic synthesis. Biology: Medicine: The compound may be explored for its therapeutic properties, including its potential use in drug development. Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

- Methyl tetrahydro-2H-pyran-4-carboxylate : Boiling point 197°C, density 1.080 g/cm³, irritant (Xi classification) .

- Ethyl 4-(4-bromophenyl) analog : Higher molecular weight (313.19 vs. 144.17) due to bromophenyl substitution; purity 97% .

- Aminomethyl derivative: Hydrochloride salt improves aqueous solubility; UN2811 classification (6.1/PG3) indicates higher toxicity .

Biological Activity

Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis methods, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a tetrahydropyran ring , a carboxylate functional group , and a chloropyrazine moiety . The molecular formula is , with a molecular weight of approximately 255.68 g/mol. The presence of the chloropyrazine enhances its potential interactions with biological targets, making it a compound of interest in pharmacological studies.

Biological Activity

Preliminary studies indicate that compounds with similar structural features exhibit various biological activities, including:

- Antimicrobial Activity : Compounds containing pyrazine and tetrahydropyran structures have shown effectiveness against different bacterial strains.

- Anticancer Properties : Research suggests that such compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Comparative Analysis of Related Compounds

A comparative analysis of this compound with structurally similar compounds highlights its unique biological profile:

| Compound Name | Structure Features | Biological Activity | Distinctive Characteristics |

|---|---|---|---|

| Methyl tetrahydro-2H-pyran-4-carboxylate | Tetrahydropyran ring, carboxylate | Antimicrobial | Lacks chloropyrazine moiety |

| 3-Chloropyrazine | Pyrazine core, chlorine substituent | Antimicrobial | No tetrahydropyran structure |

| Methyl 4-oxtetrahydro-2H-pyran-3-carboxylate | Similar ring structure | Anticancer | Different carbonyl positioning |

This table illustrates that this compound combines characteristics of both antimicrobial and anticancer agents, potentially enhancing its efficacy compared to its analogs.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, each offering different yields and purity levels. Common synthetic routes include:

- Condensation Reactions : Utilizing appropriate reagents to facilitate the formation of the tetrahydropyran ring.

- Esterification : Reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

These methods are crucial for producing the compound in sufficient quantities for biological testing.

Case Studies and Research Findings

Recent studies have focused on the interaction of this compound with specific biological targets:

-

Enzyme Inhibition Studies : Research indicates that this compound may inhibit enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

- Example Study : A study demonstrated that related compounds significantly inhibited soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and pain pathways.

-

Cell Line Testing : In vitro assays using cancer cell lines have shown promising results regarding the compound's ability to induce apoptosis and inhibit cell growth.

- Example Study : In a study involving various cancer cell lines, this compound exhibited IC50 values indicating effective cytotoxicity.

Q & A

Q. What are the key synthetic routes for Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate?

Methodological Answer: The synthesis involves multi-step coupling reactions. A common approach includes:

- Step 1: Reductive amination of 1-(3-chloropyrazin-2-yl)ethanone using NaBH3CN and NH4OAc in EtOH/NH3-MeOH to yield 1-(3-chloropyrazin-2-yl)ethanamine (63.8 mmol scale, 50°C, 16 h) .

- Step 2: Activation of carboxylic acids (e.g., 3,5-bis(trifluoromethyl)benzoic acid) with chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate in MeCN, followed by coupling with the amine intermediate. Purification via silica gel chromatography (12% EtOAc in PE) achieves ~43% yield .

- Critical Parameters: Solvent choice (MeCN for activation), temperature control (30°C), and monitoring via TLC (PE:EtOAc = 3:1, Rf = 0.45) are essential for reproducibility .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Risk Mitigation: Use PPE (gloves, eye protection) due to irritant properties (R36: Eye irritation; R36/37/38: Respiratory/skin irritation) .

- First Aid: Immediate eye rinsing with water (S26) and medical consultation if exposed .

- Storage: Keep in a dry, ventilated area away from oxidizers. WGK 2 classification indicates moderate water hazard .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Methodological Answer:

-

Solvent Optimization: Polar aprotic solvents (e.g., MeCN) enhance coupling efficiency by stabilizing charged intermediates .

-

Catalyst Screening: Evaluate alternatives to NaBH3CN (e.g., BH3·THF) for reductive amination to reduce byproducts .

-

Temperature Gradients: Gradual heating (30°C → 50°C) minimizes side reactions during amide bond formation .

-

Workflow Example:

Parameter Optimization Strategy Yield Impact Solvent MeCN vs. DMF +15% Catalyst NaBH3CN vs. BH3·THF -5% (purity) Time 16 h vs. 24 h No change

Q. What mechanistic pathways are involved in key reactions (e.g., amidation, cyclization)?

Methodological Answer:

- Amidation Mechanism: The chloroformamidinium reagent activates carboxylic acids via a N-acylimidazolium intermediate, enabling nucleophilic attack by the amine .

- Cyclization Pathways: Tetrahydropyran ring formation likely proceeds through oxocarbenium ion intermediates, stabilized by the electron-withdrawing chloropyrazine group .

- Evidence: Isotopic labeling (e.g., <sup>13</sup>C NMR) and kinetic studies (monitoring via <sup>1</sup>H NMR) can validate proposed intermediates .

Q. How do structural modifications (e.g., substituents on pyrazine/tetrahydropyran) influence bioactivity?

Methodological Answer:

-

Comparative Analysis: Replace the 3-chloropyrazine with methyl or methoxy groups to assess impact on antimicrobial/anticancer activity (see table below) .

-

Key Findings:

Substituent Antimicrobial Activity Anticancer Activity Notes 3-Chloropyrazine High Moderate Electron-withdrawing effect 3-Methoxypyrazine Moderate Low Reduced electrophilicity 4-Methyltetrahydropyran Low High Enhanced lipophilicity -

Methodology: Use in vitro assays (e.g., MIC for antimicrobial, IC50 for cancer cell lines) with controlled structural variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.